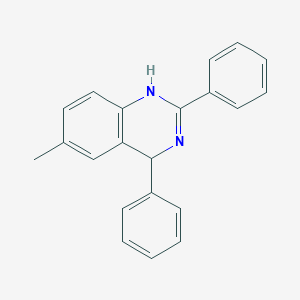
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline typically involves the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles. This reaction is carried out in the presence of 70% perchloric acid (HClO4) to form the respective 3,4-dihydroquinazolinium perchlorates. These intermediates are then treated with concentrated aqueous ammonia solution to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert it to different dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Various dihydroquinazoline derivatives.
Substitution: N-substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aryl-4,4-diphenyl-3,4-dihydroquinazolines: These compounds share a similar core structure but differ in the substituents on the aryl group.
Quinazoline oxides: Oxidized derivatives of quinazolines with distinct biological activities.
N-substituted quinazolines: Compounds with various substituents on the nitrogen atoms, leading to different chemical and biological properties
Uniqueness
6-Methyl-2,4-diphenyl-1,4-dihydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and diphenyl groups contribute to its stability and potential as a versatile building block in synthetic chemistry.
Eigenschaften
CAS-Nummer |
128256-22-4 |
|---|---|
Molekularformel |
C21H18N2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
6-methyl-2,4-diphenyl-1,4-dihydroquinazoline |
InChI |
InChI=1S/C21H18N2/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)23-21(22-19)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,23) |
InChI-Schlüssel |
LCSUTYMAWDEJSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC(=NC2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

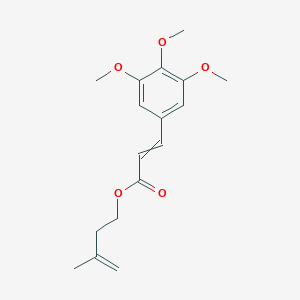

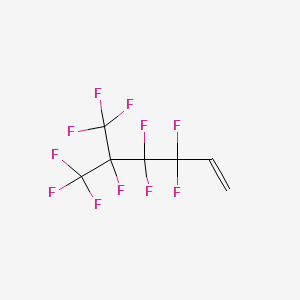

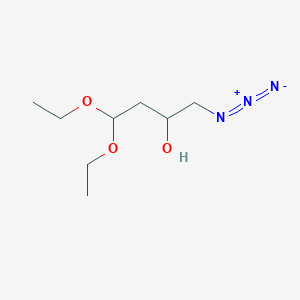
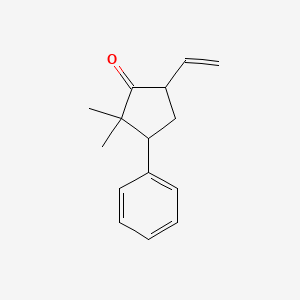
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
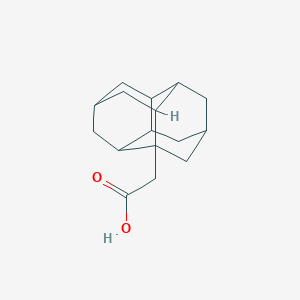
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
